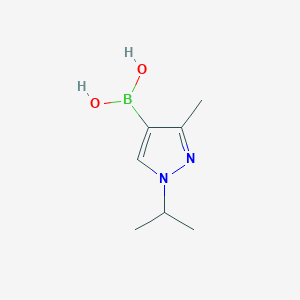
(2-Acetamidopyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Acetamidopyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an acetamido group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Acetamidopyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the Miyaura borylation reaction, which involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale synthesis.
Industrial Production Methods: Industrial production of this compound often employs continuous flow chemistry techniques to enhance the efficiency and scalability of the synthesis. This approach allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Acetamidopyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, leading to the formation of carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The acetamido group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: For substitution reactions involving the acetamido group.
Major Products Formed:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed via oxidation of the boronic acid group.
Substituted Pyridines: Formed via nucleophilic substitution of the acetamido group.
Wissenschaftliche Forschungsanwendungen
(2-Acetamidopyridin-4-yl)boronic acid has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of (2-Acetamidopyridin-4-yl)boronic acid is primarily based on its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, leading to the formation of boronate esters . This interaction is crucial in many of its applications, including enzyme inhibition and sensing technologies.
Vergleich Mit ähnlichen Verbindungen
2-Aminopyridine-4-boronic acid: Another boronic acid derivative with similar reactivity but different functional groups.
Phenylboronic acid: A simpler boronic acid used in similar reactions but lacks the additional functional groups present in (2-Acetamidopyridin-4-yl)boronic acid.
Uniqueness: this compound is unique due to its combination of a boronic acid group with an acetamido-substituted pyridine ring. This structure provides enhanced reactivity and selectivity in various chemical reactions, making it a valuable tool in organic synthesis and scientific research.
Eigenschaften
Molekularformel |
C7H9BN2O3 |
|---|---|
Molekulargewicht |
179.97 g/mol |
IUPAC-Name |
(2-acetamidopyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H9BN2O3/c1-5(11)10-7-4-6(8(12)13)2-3-9-7/h2-4,12-13H,1H3,(H,9,10,11) |
InChI-Schlüssel |
VGPPCWGJMWFOPC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC=C1)NC(=O)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




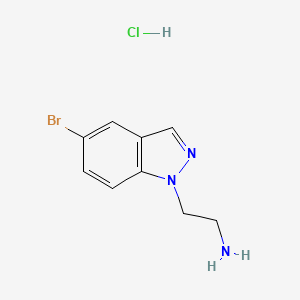

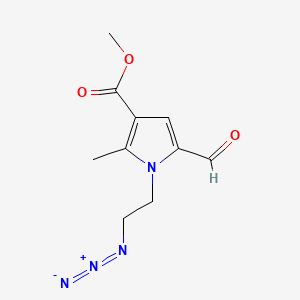
amine hydrochloride](/img/structure/B13454043.png)


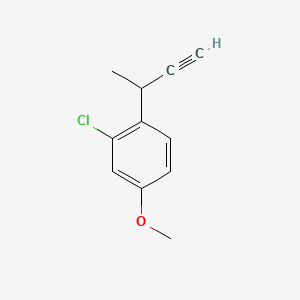

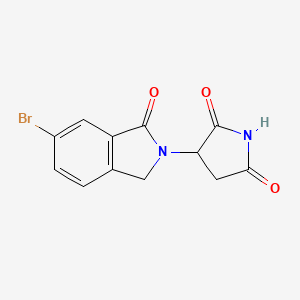

amine hydrochloride](/img/structure/B13454074.png)
